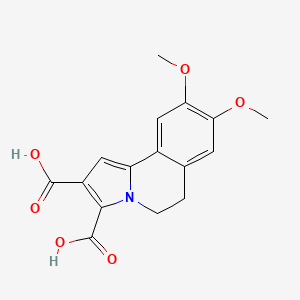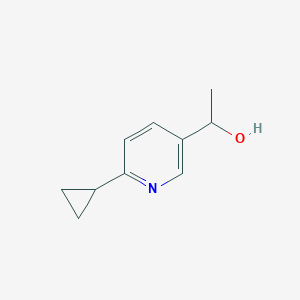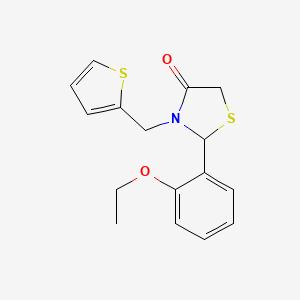![molecular formula C22H30N2O6 B13930752 3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)
3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is a complex organic compound with the molecular formula C22H30N2O6. It is primarily used in proteomics research and has applications in various scientific fields .
Métodos De Preparación
The synthesis of 1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves multiple steps. The starting materials typically include piperidine derivatives and protective groups such as Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy). The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Análisis De Reacciones Químicas
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of more complex molecules and as a reagent in various biochemical assays. Its applications extend to drug discovery, where it is used to study the interactions between small molecules and biological targets .
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine can be compared to other similar compounds such as:
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-ethyl) piperidine: This compound has a similar structure but differs in the length of the carbon chain.
1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-propyl) piperidine: Another similar compound with a different carbon chain length.
These comparisons highlight the uniqueness of 1-Boc-4-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine in terms of its specific chemical structure and properties.
Propiedades
Fórmula molecular |
C22H30N2O6 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)18(23)17(19(25)28-4)20(26)29-14-15-8-6-5-7-9-15/h5-9,16H,10-14,23H2,1-4H3 |
Clave InChI |
MHZGEOZFMRKOOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(=C(C(=O)OC)C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


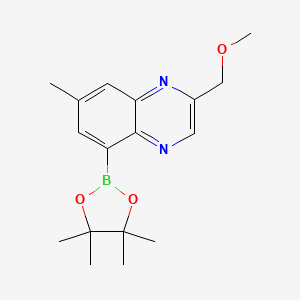
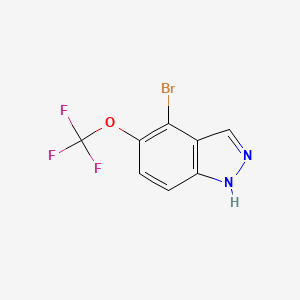
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-12-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13930681.png)
![n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13930685.png)
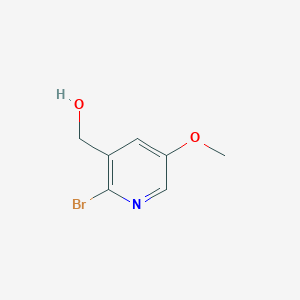
![2-Butenal, 4-[6-ethoxy-3a,4,5,6,6a,7-hexahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-](/img/structure/B13930703.png)
